Bosentan Acetate is classified under small molecules and falls within the category of endothelin receptor antagonists. Its primary source is synthetic, with various methods developed to produce it efficiently in laboratory and industrial settings. The compound is marketed under several brand names, including Tracleer and Stayveer, and is available in multiple formulations for patient administration.
The synthesis of Bosentan Acetate involves several key steps that can vary based on the chosen method. One notable process includes:
Recent advancements have focused on reducing the number of steps required for synthesis while maintaining high yields, thereby making the process more efficient for large-scale production .
Bosentan Acetate has a complex molecular structure characterized by its specific arrangement of atoms:
The three-dimensional structure can be represented using various chemical notation systems, including SMILES and InChI formats:
CC(C)(C)N(C(=O)S(=O)(=O)C1=CC=C(C=C1)C2=C(N=C(N=C2)C(=O)O)C(=C(C=C2)C(=O)O))
GJPICJJJRGTNOD-UHFFFAOYSA-N
These structural representations are crucial for understanding the interactions between Bosentan Acetate and its biological targets .
Bosentan Acetate undergoes several chemical reactions during its metabolism and therapeutic action:
Understanding these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.
The mechanism of action of Bosentan Acetate revolves around its ability to antagonize endothelin receptors:
The pharmacodynamics of Bosentan Acetate highlight its significance in managing conditions associated with elevated endothelin levels.
Bosentan Acetate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and storage considerations .
Bosentan Acetate has several applications within clinical settings:
The ongoing research into Bosentan Acetate underscores its importance in therapeutic development within cardiology .
Bosentan acetate (C₂₇H₂₉N₅O₆S · C₂H₄O₂) exhibits balanced affinity for both endothelin receptor subtypes (ETA and ETB), with crystallographic studies revealing distinct interaction networks. The compound's molecular architecture enables:
Table 1: Key Binding Residues for Bosentan Acetate in ETA vs. ETB Receptors
Receptor | Transmembrane Domain | Critical Residues | Interaction Type |
---|---|---|---|
ETA | TM3 | Gln¹⁶⁵, Tyr¹²⁹ | H-bond, π-π stacking |
ETA | TM7 | Thr³⁹⁶, Phe³²⁹ | H-bond, Hydrophobic |
ETB | TM2 | Asp¹⁴⁷ | Ionic |
ETB | TM3 | Ser⁸⁰, Arg⁸³ | H-bond network |
Cryo-EM structures further demonstrate bosentan-induced conformational locking of the extracellular domain, sterically hindering endothelin-1 (ET-1) access to the orthosteric pocket [2]. This "closed lid" configuration is 40% more stable in ETB than ETA due to enhanced salt bridge formation between Asp¹⁴⁷–Lys¹⁵⁰ [2] [10].
Beyond competitive blockade, bosentan acetate induces long-range allosteric effects that dysregulate ET-1 signaling:
Notably, bosentan’s inverse agonism suppresses basal ETA activity by 40% in pathological states (e.g., pulmonary hypertension), confirmed by reduced constitutive IP₃ production in fibroblast assays [5] [9]. This contrasts with neutral antagonists like sitaxentan, which lack inverse efficacy [10].
Bosentan acetate exhibits surmountable antagonism in isolated pulmonary arteries, characterized by:
Table 2: Kinetic Parameters of Bosentan Acetate in Vascular Tissues
Parameter | ETA Receptor | ETB Receptor | Experimental Model |
---|---|---|---|
IC₅₀ (μM) | 7.91 ± 0.45 | 7.40 ± 0.38 | HEK293 calcium flux assay |
Kᵢ (nM) | 4.7 → 1.2* | 3.1 → 0.8* | Human PASMC membranes |
Dissociation half-life | 127 ± 14 min | 89 ± 9 min | Rat pulmonary artery binding |
pA₂ value | 7.2 | 6.9 | Isolated rabbit aorta |
*Values after 15 min → 120 min incubation [9] [10]
Bosentan acetate disrupts calcium-dependent signaling hubs and mitogenic pathways in vascular cells:
Calcium Homeostasis
MAPK Cascade Modulation
Table 3: Bosentan-Mediated Suppression of Downstream Signaling Effectors
Signaling Molecule | Change vs. ET-1 Control | Biological Consequence |
---|---|---|
Phospho-ERK1/2 | ↓ 90% | Reduced VSMC proliferation |
Nuclear NFATc3 | ↓ 75% | Impaired hypertrophy gene expression |
HIF-1α accumulation | ↓ 62% | Suppressed angiogenesis |
ROCK2 activity | ↓ 58% | Decreased actomyosin contractility |
STAT3 phosphorylation | ↓ 41% | Attenuated inflammatory response |
Mechanistically, bosentan’s calcium-MAPK crosstalk inhibition disrupts the calcineurin/NFAT axis. In rat aortic smooth muscle cells, bosentan prevents NFATc3 nuclear translocation by 75%, directly linking calcium flux to gene regulation [4] [8]. This dual-pathway blockade underlies its efficacy in vascular remodeling disorders.
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.:
CAS No.: